(1-(2-Éthylbutyl)pipéridin-3-yl)méthanol

Vue d'ensemble

Description

(1-(2-Ethylbutyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(2-Ethylbutyl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Ethylbutyl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmacologique

(1-(2-Éthylbutyl)pipéridin-3-yl)méthanol: est un dérivé de pipéridine, qui est une classe de composés ayant une importance pharmacologique significative . Les dérivés de pipéridine sont présents dans de nombreux produits pharmaceutiques et présentent une large gamme d'activités biologiques. Ils sont particulièrement importants dans la synthèse de médicaments en raison de leurs propriétés pharmacologiques diverses, notamment les effets analgésiques, antipaludiques, antiarythmiques et antihypertenseurs .

Synthèse organique

En chimie organique, les structures de pipéridine servent de blocs de construction clés pour la synthèse de molécules complexes. This compound peut être utilisé dans des réactions multicomposants, des cyclisations et des processus de cycloaddition pour créer de nouveaux composés organiques . Sa polyvalence dans les réactions chimiques en fait un composé précieux pour le développement de nouvelles méthodologies de synthèse.

Chimie médicinale

Le noyau de pipéridine est une caractéristique courante en chimie médicinale, où il est incorporé dans des molécules conçues pour la découverte et le développement de médicaments . This compound pourrait être utilisé pour modifier les propriétés pharmacocinétiques des candidats médicaments ou comme précurseur dans la synthèse d'ingrédients pharmaceutiques actifs.

Conception de médicaments

Dans la conception de médicaments, des bioisostères tels que les dérivés de pipéridine sont utilisés pour améliorer les propriétés des candidats médicaments. This compound peut être utilisé pour améliorer la solubilité, la stabilité ou l'activité biologique d'une molécule médicamenteuse par remplacement isostérique ou en tant que partie d'un échafaudage dans la conception de nouveaux médicaments .

Mécanisme D'action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. They can have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Result of Action

Piperidine derivatives can have a wide range of effects depending on their specific targets and mode of action .

Activité Biologique

(1-(2-Ethylbutyl)piperidin-3-yl)methanol, a compound with the CAS number 1546493-00-8, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

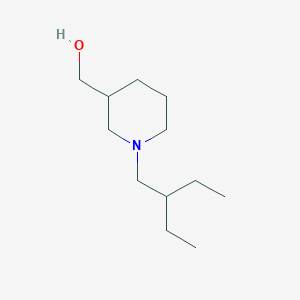

The chemical structure of (1-(2-Ethylbutyl)piperidin-3-yl)methanol features a piperidine ring substituted with an ethylbutyl group and a hydroxymethyl group. This configuration is significant for its interaction with biological targets.

The biological activity of (1-(2-Ethylbutyl)piperidin-3-yl)methanol is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. Specific mechanisms include:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : It has been suggested that (1-(2-Ethylbutyl)piperidin-3-yl)methanol may inhibit enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. A study conducted by Padalkar et al. (2016) demonstrated that similar compounds showed activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

| Compound | Activity Against | Reference |

|---|---|---|

| (1-(2-Ethylbutyl)piperidin-3-yl)methanol | Antimicrobial potential | Padalkar et al. (2016) |

Neuropharmacological Effects

Studies have indicated that piperidine derivatives can affect central nervous system functions. For instance, compounds with similar structures have been shown to modulate GABAergic activity, which is crucial for anxiety and seizure disorders .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various piperidine derivatives, (1-(2-Ethylbutyl)piperidin-3-yl)methanol was tested against several bacterial strains. The results indicated moderate activity, supporting further investigation into its therapeutic applications.

Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of piperidine-based compounds on anxiety-like behaviors in rodent models. The findings suggested that compounds similar to (1-(2-Ethylbutyl)piperidin-3-yl)methanol could reduce anxiety levels, indicating potential as an anxiolytic agent.

Propriétés

IUPAC Name |

[1-(2-ethylbutyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-11(4-2)8-13-7-5-6-12(9-13)10-14/h11-12,14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBQRTBTSRNWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.